molecular formula C9H20N2O3S B387684 N'-octanoylmethanesulfonohydrazide

N'-octanoylmethanesulfonohydrazide

Cat. No.: B387684
M. Wt: 236.33g/mol
InChI Key: YHVLUAUUNDZTLR-UHFFFAOYSA-N
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Description

N'-Octanoylmethanesulfonohydrazide is a hydrazide derivative characterized by a methanesulfonyl group (-SO₂CH₃) and an octanoyl group (C₇H₁₅CO-) attached to a hydrazine backbone. This structure confers unique physicochemical properties, including moderate solubility in polar organic solvents and thermal stability up to 160°C (based on analogous sulfonohydrazides) .

Properties

Molecular Formula

C9H20N2O3S

Molecular Weight

236.33g/mol

IUPAC Name

N'-methylsulfonyloctanehydrazide

InChI

InChI=1S/C9H20N2O3S/c1-3-4-5-6-7-8-9(12)10-11-15(2,13)14/h11H,3-8H2,1-2H3,(H,10,12)

InChI Key

YHVLUAUUNDZTLR-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NNS(=O)(=O)C

Canonical SMILES

CCCCCCCC(=O)NNS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N'-octanoylmethanesulfonohydrazide with structurally analogous sulfonohydrazides and acylhydrazides, emphasizing substituent effects, synthesis, and bioactivity:

Compound Substituents Molecular Weight (g/mol) Synthesis Method Key Bioactivity/Properties Reference
This compound Methanesulfonyl, octanoyl ~278.4 (calculated) Not explicitly described Unknown (inferred thermal stability) N/A
N'-(Benzylidene)benzohydrazides Benzylidene, 4-methylphenylsulfonyl 350–400 (varies) Condensation of hydrazides with aldehydes MAO-A/B inhibition (IC₅₀: 0.5–10 µM)
Indole-2-carbohydrazide derivatives Thiophene-2-ylmethylidene, sulfonamide ~400–450 Reflux in ethanol (6–12 hrs) Anticancer activity (e.g., HeLa cell lines)
N-(Benzoyl)-N'-(phenylsulfonyl)hydrazine Benzoyl, phenylsulfonyl 322.3 Stepwise acylation/sulfonylation Melting point: 145–147°C; moderate solubility in DMSO
N'-[(Heteroaryl)methylidene]sulfonohydrazides Methoxyphenyl, chromenyl ~450–500 Ethanol reflux with aldehydes/ketones β-Secretase inhibition (IC₅₀: ~2 µM)

Key Observations:

Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Groups: Compounds with aromatic substituents (e.g., benzylidene, phenylsulfonyl) show stronger enzyme inhibition (e.g., MAO, β-secretase) compared to aliphatic derivatives like this compound. This is attributed to π-π stacking interactions with enzyme active sites . Sulfonamide vs. Acyl Groups: Sulfonamide-containing derivatives (e.g., indole-based hydrazones) exhibit enhanced anticancer activity, whereas acylhydrazides (e.g., octanoyl) may prioritize metabolic stability .

Synthesis Complexity: this compound’s synthesis is presumed to involve hydrazine acylation/sulfonylation, similar to N-(benzoyl)-N'-(phenylsulfonyl)hydrazine . However, indole-based derivatives require longer reflux times (6–12 hours) due to steric hindrance .

Physicochemical Properties: Aliphatic derivatives (e.g., octanoyl) likely have higher lipophilicity (logP ~3.5) compared to aromatic analogs (logP ~2.0–2.5), impacting membrane permeability . Melting points correlate with crystallinity; N-(benzoyl)-N'-(phenylsulfonyl)hydrazine (145–147°C) vs. indole derivatives (>200°C) .

Research Findings and Gaps

  • Safety Data: No GHS classification exists for this compound, unlike N-Hydroxyoctanamide (GHS 1.0), which lacks sulfonohydrazide-specific hazards .
  • Synthetic Optimization: Evidence lacks detailed protocols for this compound, necessitating further studies to refine yield and purity.

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